molecular formula C14H13FO B6373033 5-(2,4-Dimethylphenyl)-2-fluorophenol, 95% CAS No. 1261963-87-4

5-(2,4-Dimethylphenyl)-2-fluorophenol, 95%

Cat. No. B6373033
CAS RN: 1261963-87-4
M. Wt: 216.25 g/mol
InChI Key: TVSAJTYYYWADRV-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-2-fluorophenol, 95% (5-DFP-2F-95) is a fluorinated phenol compound that has a wide range of applications in scientific research and development. It is a highly versatile compound that can be used as a reagent, catalyst, or intermediate in the synthesis of various organic compounds. 5-DFP-2F-95 is also known as 2,4-dimethyl-5-fluorophenol, 2,4-dimethyl-5-fluoro-phenol, and 2,4-difluorophenol.

Mechanism of Action

The mechanism of action of 5-DFP-2F-95 is not well understood. However, it is known that 5-DFP-2F-95 can act as a catalyst in certain reactions, such as the synthesis of heterocyclic compounds. It is also known to act as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DFP-2F-95 are not well understood. However, it is known that 5-DFP-2F-95 can act as a catalyst in certain reactions, such as the synthesis of heterocyclic compounds. Additionally, it is known to act as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-DFP-2F-95 in laboratory experiments include its high reactivity and versatility. It can be used as a reagent, catalyst, or intermediate in the synthesis of various organic compounds. Additionally, it is relatively easy to obtain and is available in high purity (95%). However, there are some limitations to using 5-DFP-2F-95 in laboratory experiments. It is a highly reactive compound and can be hazardous if not handled properly. Additionally, it is not well understood and its mechanism of action is not fully understood.

Future Directions

The potential future directions for 5-DFP-2F-95 include further research into its mechanism of action, potential applications in drug discovery and development, and further development of its use as a reagent, catalyst, or intermediate in the synthesis of various organic compounds. Additionally, further research could be done into its biochemical and physiological effects, as well as its safety and toxicity profiles. Finally, further research could be done into its potential use in other areas, such as agriculture and food production.

Synthesis Methods

5-DFP-2F-95 can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2,4-dimethylphenol with a fluorinating agent such as elemental fluorine or hydrogen fluoride. This reaction produces 2,4-dimethyl-5-fluorophenol as the major product, along with minor amounts of other fluorinated derivatives. The yield of this reaction is typically greater than 95%.

Scientific Research Applications

5-DFP-2F-95 has a wide range of applications in scientific research and development. It has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in a variety of reactions, such as the synthesis of heterocyclic compounds. Additionally, 5-DFP-2F-95 has been used as an intermediate in the synthesis of various fluorinated compounds.

properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAJTYYYWADRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684130
Record name 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261963-87-4
Record name 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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